molecular formula C27H31FN4O8 B3026998 Eravacycline CAS No. 1207283-85-9

Eravacycline

Cat. No.: B3026998
CAS No.: 1207283-85-9
M. Wt: 558.6 g/mol
InChI Key: AKLMFDDQCHURPW-ISIOAQNYSA-N
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Description

Eravacycline is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline class. It inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, overcoming common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins . Developed for serious infections, including those caused by multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens, this compound demonstrates broad-spectrum activity against aerobic and anaerobic bacteria. Its structural modifications, including a fluorine atom and a pyrrolidinoacetamide group, enhance stability and potency compared to earlier tetracyclines .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Eravacycline undergoes several metabolic transformations, primarily mediated by hepatic enzymes and chemical processes:

Oxidation via CYP3A4 and Flavin Monooxygenase (FMO)

  • The pyrrolidine ring undergoes oxidation, forming the primary metabolite TP-6208 (inactive). This reaction accounts for 35–48% of total clearance .

  • Minor pathways include hydroxylation and hydrolysis, producing trace metabolites .

Chemical Epimerization

  • Spontaneous epimerization at the C-4 position generates TP-498 , a stereoisomer with reduced antibacterial activity . This non-enzymatic process occurs in plasma and accounts for ~20% of metabolites .

Glucuronidation

  • Phase II conjugation via UDP-glucuronosyltransferases (UGTs) produces glucuronidated derivatives, though these represent <5% of total metabolites .

Table 1: Key Metabolic Pathways of this compound

PathwayEnzyme/ProcessMetaboliteActivityContribution to Clearance
Pyrrolidine oxidationCYP3A4, FMOTP-6208Inactive35–48%
C-4 epimerizationNon-enzymaticTP-498Reduced~20%
GlucuronidationUGTsGlucuronidesInactive<5%

Structural Stability and Resistance Mechanisms

This compound’s chemical structure includes two critical modifications that confer resistance to tetracycline-specific degradation mechanisms:

C-7 Fluorination

  • The fluorine atom at position C-7 enhances ribosomal binding affinity and prevents inactivation by tet(X) monooxygenases, which degrade conventional tetracyclines .

C-9 Pyrrolidinoacetamido Group

  • This substitution blocks efflux pumps (e.g., Tet(A), Tet(B)) and ribosomal protection proteins (e.g., Tet(M), Tet(Q)), which are common resistance mechanisms in Gram-negative and Gram-positive bacteria .

Table 2: Impact of Structural Modifications on Resistance

ModificationTarget Resistance MechanismEffect on Activity
C-7 FluorineTet(X) enzymesPrevents oxidative degradation
C-9 Pyrrolidino GroupEfflux pumps (Tet(A/B/K))Reduces efflux; retains potency against MDR strains

In Vitro Reactivity and Enzymatic Interactions

  • Ribosomal Binding : this compound binds the 30S ribosomal subunit with 10× higher affinity than tetracycline, disrupting protein synthesis at MICs ≤0.5 µg/mL for most pathogens .

  • Substrate Specificity : While this compound is a substrate for P-gp and OATP1B1/3 transporters , it does not inhibit major CYP enzymes (e.g., CYP1A2, CYP3A4), minimizing drug-drug interactions .

Pharmacokinetic Linearity and Accumulation

  • Dose Proportionality : Plasma exposure (AUC) increases linearly within 0.25–3.00 mg/kg doses, with slight non-linearity in C<sub>max</sub> at higher doses .

  • Accumulation : Steady-state accumulation ranges from 7% (q24h dosing) to 45% (q12h dosing) .

This compound’s chemical reactivity is characterized by targeted metabolic pathways and structural resilience against bacterial resistance mechanisms. Its fluorocycline backbone and substitutions at C-7/C-9 ensure broad-spectrum activity while mitigating common tetracycline inactivation pathways, making it a critical option for multidrug-resistant infections .

Scientific Research Applications

Antibacterial Applications

Broad-Spectrum Activity:
Eravacycline exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes and MDR organisms. It is particularly effective against carbapenem-resistant gram-negative bacteria (CRGNB), making it a valuable option in treating complicated infections where resistance is prevalent .

Clinical Studies:

  • A pivotal trial compared this compound to tigecycline for treating complicated intra-abdominal infections (cIAIs) in ICU patients. Preliminary results suggest that this compound may offer superior efficacy due to its enhanced activity against resistant strains .
  • In vitro studies have shown that this compound's activity against Acinetobacter baumannii is significantly greater than that of minocycline and tigecycline, indicating its potential as a frontline treatment for infections caused by this pathogen .

Oncological Applications

Repurposing for Cancer Treatment:
Recent research has explored the repurposing of this compound for treating pancreatic ductal adenocarcinoma (PDAC). Machine learning models predicted its anti-cancer effects, which were validated through in vitro experiments demonstrating significant inhibition of cancer cell proliferation and migration, along with induction of apoptosis in PDAC cell lines .

Efficacy Against Multidrug-Resistant Bacteria

This compound's unique mechanism of action allows it to circumvent common resistance mechanisms seen in other tetracyclines. Its ability to bind to the bacterial ribosomal 30S subunit effectively inhibits protein synthesis in resistant strains .

Case Studies:

  • A study conducted on 346 CRGNB isolates revealed that this compound maintained good antibacterial efficacy, providing a theoretical basis for its clinical application against these challenging pathogens .

Safety Profile and Tolerability

Clinical trials have consistently reported that this compound has an overall favorable safety profile. While gastrointestinal adverse events are common, they are generally manageable. This tolerability reinforces its utility as a treatment option in both hospital and outpatient settings .

Data Summary Table

Application Area Key Findings
Antibacterial EfficacyEffective against Gram-positive/negative bacteria, including CRGNB; superior to tigecycline in some studies.
OncologyPromising results in inhibiting PDAC cell proliferation; potential for repurposing as an anti-cancer agent.
Safety ProfileGenerally well-tolerated; manageable gastrointestinal side effects reported in clinical trials.

Mechanism of Action

Eravacycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth. The compound is bacteriostatic against Gram-positive bacteria but has shown bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae .

Comparison with Similar Compounds

Comparison with Tigecycline

In Vitro Activity

Eravacycline consistently exhibits 2- to 4-fold lower MIC90 values than tigecycline against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus spp. (Table 1) . However, Proteus spp. and Morganella spp. show intrinsic resistance to both agents due to shared structural vulnerabilities .

Table 1: MIC90 Values (μg/mL) of this compound vs. Tigecycline

Pathogen This compound Tigecycline Reference
MRSA 0.12 0.25
VRE (Enterococcus faecium) 0.25 0.5
Streptococcus pneumoniae 0.06 0.12
Proteus mirabilis 8.0 16.0

Clinical Efficacy

In complicated intra-abdominal infections (cIAIs), this compound demonstrated non-inferiority to carbapenems in phase III trials (IGNITE1 and IGNITE4), with clinical cure rates of 86–90% vs. 88–92% for ertapenem/meropenem . Compared to tigecycline, this compound showed higher microbiological eradication rates (83–100% vs. 79–94%) against MDR Enterobacteriaceae and Acinetobacter spp. .

Resistance Mechanisms

Both agents face resistance via efflux pumps (e.g., AdeABC in Acinetobacter baumannii), but this compound’s lower MICs correlate with reduced pump overexpression in resistant subpopulations . Mutations in adeS (a regulator of AdeABC) further destabilize tigecycline resistance .

Comparison with Omadacycline

Omadacycline, an aminomethycycline, shares tetracycline’s ribosomal target but has distinct pharmacokinetics. Against carbapenem-resistant A. baumannii (CRAB), this compound’s MIC90 (0.5–1 μg/mL) is twofold lower than omadacycline’s (4 μg/mL) . However, omadacycline maintains activity against some tetracycline-resistant strains due to its C9 side chain .

Comparison with Carbapenems (Ertapenem/Meropenem)

Clinical Outcomes

In cIAI trials, this compound achieved clinical cure rates comparable to ertapenem (90.8% vs. 91.2%) and meropenem (87.9% vs. 89.5%) across modified intent-to-treat (mITT) populations . Microbiological eradication rates for Enterobacteriaceae, Streptococcus spp., and Bacteroides spp. were similar (79–100% vs. 81–94%) .

Table 2: Clinical Cure Rates in cIAI Trials

Comparator This compound Cure Rate Comparator Cure Rate Trial
Ertapenem 90.8% 91.2% IGNITE1
Meropenem 87.9% 89.5% IGNITE4

Resistance Profiles and Mechanisms

This compound retains activity against CRAB and carbapenem-resistant Enterobacteriaceae (CRE), with MIC90 values ≤2 μg/mL . Resistance arises primarily through efflux pump upregulation (e.g., AdeABC in CRAB) or mutations in adeRS . Notably, Proteus and Morganella spp. exhibit intrinsic resistance due to structural similarities to tigecycline .

Biological Activity

Eravacycline is a novel fluorocycline antibiotic developed to combat serious infections, particularly those caused by multidrug-resistant (MDR) pathogens. Its design aims to overcome resistance mechanisms commonly associated with tetracyclines, making it a promising candidate in the fight against antibiotic resistance. This article delves into the biological activity of this compound, presenting data from various studies, including its efficacy against resistant bacterial strains and its clinical outcomes.

This compound functions as a mechanism-based inhibitor of the bacterial ribosome, similar to other tetracyclines. It has been engineered with modifications at the C-7 (fluorine) and C-9 positions, enhancing its ability to evade common resistance mechanisms such as efflux pumps and ribosomal protection. This unique structure allows this compound to maintain potent activity against a wide range of bacteria, including those resistant to traditional antibiotics .

In Vitro Antibacterial Activity

This compound exhibits broad-spectrum antimicrobial activity. In studies involving various bacterial species, it demonstrated minimal inhibitory concentration (MIC) values of ≤2 μg/ml against most major pathogens, excluding Pseudomonas aeruginosa and Burkholderia cenocepacia. The following table summarizes the MIC values of this compound against selected Gram-negative bacteria:

Bacterial Species MIC (μg/ml)
Escherichia coli≤0.25
Klebsiella pneumoniae≤0.5
Acinetobacter baumannii≤1
Enterobacter cloacae≤1
Serratia marcescens≤2

This compound's effectiveness extends to carbapenem-resistant Gram-negative bacteria (CRGNB). A study involving 346 CRGNB isolates revealed that this compound had superior antibacterial effects compared to tigecycline, particularly at higher concentrations .

Phase 3 Clinical Trials

This compound's clinical efficacy was evaluated in several Phase 3 trials, notably for complicated intra-abdominal infections (cIAIs). In a randomized multicenter trial comparing this compound with meropenem, the primary endpoint showed noninferiority; clinical cure rates were 90.8% for this compound versus 91.2% for meropenem . The results are summarized below:

Treatment Group Clinical Cure Rate (%) 95% Confidence Interval
This compound90.8-6.3 to 5.3
Meropenem91.2-6.3 to 5.3

Secondary endpoints also indicated high clinical cure rates across populations, including patients with extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, where cure rates were comparable between treatment groups .

Safety Profile

This compound has shown a favorable safety profile in clinical trials, with low rates of adverse events compared to traditional antibiotics in its class. Less than 5% of patients reported nausea, vomiting, or diarrhea . The incidence of treatment-emergent adverse events was also low across different dosing regimens .

Case Studies and Research Findings

A retrospective analysis involving patients treated with this compound for infections caused by Acinetobacter baumannii, where 69.5% of isolates were carbapenem-resistant, revealed promising outcomes, with significant clinical responses noted in over half of the cases . Another study highlighted that this compound maintained effective antibacterial activity against MDR isolates collected globally, reinforcing its potential as a treatment option for serious infections .

Q & A

Basic Research Questions

Q. How should researchers design real-world studies to evaluate eravacycline’s efficacy while addressing inherent methodological limitations?

  • Methodological Approach : Retrospective observational studies using electronic health records can assess real-world outcomes but require careful control of confounding variables (e.g., comorbidities, prior antibiotic exposure). Strengths include insights into diverse patient populations, while limitations include lack of microbiologic follow-up and control groups. For example, a 50-patient study analyzed this compound’s efficacy in complex infections but lacked comparator arms, limiting causal inference .
  • Recommendation : Pair retrospective data with prospective registries to standardize outcome metrics (e.g., 30-day mortality, relapse rates) and integrate microbiologic sampling where feasible.

Q. What evidence supports this compound’s non-inferiority to carbapenems in phase 3 trials for complicated intra-abdominal infections (cIAIs)?

  • Key Findings : Pooled analyses of IGNITE1 and IGNITE4 trials demonstrated comparable clinical cure rates between this compound (88.7%) and carbapenems (89.3%) in the microbiologic intent-to-treat population. Subgroup analyses showed consistent efficacy across patients with bacteremia (87.5% vs. 77.0%) and varying renal function .
  • Methodological Consideration : Use non-inferiority margins (e.g., 10% delta) aligned with FDA guidelines and stratify randomization by baseline severity to minimize bias.

Q. How does this compound’s safety profile compare to other tetracyclines in clinical trials?

  • Adverse Event Analysis : In pooled phase 2/3 trial data, this compound-associated adverse events included infusion site reactions (7.7%), nausea (6.5%), and vomiting (3.7%). Discontinuation rates (2%) were similar to carbapenems, with no severe hypersensitivity events reported .
  • Mitigation Strategies : Premedication for nausea and optimized infusion protocols (e.g., slower rates, lower concentrations) reduce adverse events.

Advanced Research Questions

Q. What mechanisms explain regional variations in this compound’s minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae?

  • Experimental Design :

Perform whole-genome sequencing of isolates with elevated MICs to identify resistance genes (e.g., tmexCD2-toprJ2 efflux pumps).

Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in broth microdilution assays to quantify pump activity .

  • Findings : Chinese K. pneumoniae isolates exhibited MIC90 values of 2.0 mg/L (vs. 0.5 mg/L in Western strains), linked to efflux overexpression and carbapenemase co-carriage (e.g., blaNDM-1, blaKPC-2) .

Q. How does this compound achieve enhanced persister cell eradication compared to older tetracyclines?

  • Protocol :

  • Induce persister cells in E. coli via ampicillin treatment, then expose to this compound (0–100 µg/mL).
  • Measure intracellular drug accumulation via LC/MS-MS and compare killing kinetics to minocycline .
    • Results : this compound at 100 µg/mL achieved 3-log reduction in persisters (99.9% killing) due to 3.8-fold higher intracellular accumulation vs. normal cells. Structural modifications (C-9 pyrrolidinoacetamido group) enhance ribosomal binding and bypass efflux .

Q. What pharmacokinetic (PK) factors influence this compound’s tissue distribution in preclinical models?

  • Study Design :

  • Administer this compound intravenously in rabbits (1–10 mg/kg) and collect plasma/tissue samples at intervals.
  • Use LC/MS-MS to quantify concentrations in kidney, liver, and epithelial lining fluid (ELF) .
    • Key Data :
TissueAUC (µg·h/mL)Plasma Ratio
Kidney183.5334x plasma
ELF29.896x plasma
  • Linear PK correlation (r = 0.97) supports dose optimization in organ-specific infections .

Q. How should researchers resolve contradictions in this compound’s efficacy for pneumonia caused by Acinetobacter baumannii?

  • Contradictory Evidence : A retrospective study found higher 30-day mortality (33% vs. 15%) and lower microbiologic cure (17% vs. 59%) with this compound vs. standard therapy .
  • Methodological Adjustments :

Conduct PK/pharmacodynamic (PD) studies in lung tissue to confirm target attainment.

Evaluate combination therapy with synergistic agents (e.g., sulbactam) in murine pneumonia models .

Q. What statistical approaches are optimal for post hoc analyses of this compound’s efficacy in obese patients?

  • Analysis Framework : Pool data from IGNITE1/4 and stratify by BMI (≥30 vs. <30 kg/m²). Use multivariate logistic regression to adjust for covariates (e.g., renal function, infection site).
  • Outcome : Clinical cure rates were similar across BMI subgroups (88–91%), supporting weight-based dosing without caps (tested up to 137 kg) .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMFDDQCHURPW-ISIOAQNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026285
Record name Eravacycline
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Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207283-85-9
Record name Eravacycline [USAN:INN]
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Record name Eravacycline
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Record name Eravacycline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride
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